molecular formula C22H35N7O8 B12388049 Acetyl hexapeptide-37

Acetyl hexapeptide-37

Cat. No.: B12388049
M. Wt: 525.6 g/mol
InChI Key: WZUFKRTZHLMBTG-TUUVXOQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide composed of the amino acids alanine, proline, serine, and glycine. It is primarily used in cosmetic formulations for its anti-aging and skin hydration properties. This peptide enhances the expression of aquaporin-3, a protein involved in water transport through skin layers, thereby improving skin hydration and overall appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl hexapeptide-37 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: in the desired sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2).

    Deprotection and cleavage: of the peptide from the resin.

    Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by rigorous purification processes to ensure high purity and quality. The peptide is then formulated into cosmetic products under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Acetyl hexapeptide-37 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

    Reagents: Protected amino acids, coupling agents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA).

    Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and controlled pH.

Major Products: The major product of the synthesis is the desired peptide sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2), which is then acetylated to form this compound .

Mechanism of Action

Acetyl hexapeptide-37 exerts its effects by enhancing the expression of aquaporin-3 (AQP3), a membrane protein involved in water transport through skin layers. Increased AQP3 levels improve water flux from the basal layer of the epidermis to the stratum corneum, leading to better skin hydration. Additionally, the peptide stimulates dermal fibroblasts, boosting collagen type 1 production, which enhances skin smoothness, firmness, and elasticity .

Comparison with Similar Compounds

Uniqueness: Acetyl hexapeptide-37 is unique in its ability to enhance AQP3 expression, which directly improves skin hydration and barrier function. This sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

Properties

Molecular Formula

C22H35N7O8

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1

InChI Key

WZUFKRTZHLMBTG-TUUVXOQKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C

Origin of Product

United States

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